Enabling C75 FAS Inhibitor Synthesis via PMB Itaconate
In the landmark de novo synthesis of the fatty acid synthase inhibitor C75 (3-carboxy-4-octyl-2-methylenebutyrolactone), p-methoxybenzyl itaconate served as the sole starting scaffold. Deprotonation at low temperature generates a dianion that undergoes aldol condensation with nonanal, followed by strongly acidic workup (6N H2SO4) to effect lactonization and simultaneous PMB ester cleavage, yielding the target γ-lactone directly [1]. The PMB ester is uniquely suited because it survives the strongly basic dianion formation conditions yet is cleaved during the acidic workup, avoiding a separate deprotection step. In contrast, dimethyl itaconate would be inert to acid cleavage and would require a saponification step that could open the lactone ring. Benzyl itaconate, lacking the p-methoxy group, would exhibit slower oxidative cleavage if DDQ deprotection were employed, reducing overall synthetic efficiency.
| Evidence Dimension | Synthetic utility: ability to serve as a traceless protecting group cleaved in situ during acid-mediated lactonization |
|---|---|
| Target Compound Data | p-Methoxybenzyl itaconate: Cleaved quantitatively to the free acid during 6N H2SO4 workup, directly yielding the γ-lactone product [1]. |
| Comparator Or Baseline | Dimethyl itaconate: Methyl ester stable to acidic workup; requires separate basic hydrolysis step. Benzyl itaconate: slower oxidative cleavage with DDQ relative to PMB ester [2]. |
| Quantified Difference | Not quantified in a head-to-head study. The process advantage is the elimination of one synthetic step (deprotection) and avoidance of lactone ring-opening risk. |
| Conditions | Aldol condensation at -78°C in THF, followed by 6N H2SO4 quench [1]. |
Why This Matters
For procurement decisions, this compound enables a tandem deprotection/lactonization sequence that is not replicable with simpler alkyl itaconates; selecting an alternative ester would require additional synthetic steps and reduce overall yield or product integrity.
- [1] Kuhajda, F. P.; Pizer, E. S.; Li, J. N.; Mani, N. S.; Frehywot, G. L.; Townsend, C. A. Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proc. Natl. Acad. Sci. U. S. A. 2000, 97 (7), 3450–3454. DOI: 10.1073/pnas.97.7.3450. View Source
- [2] Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999; pp 150–157. View Source
